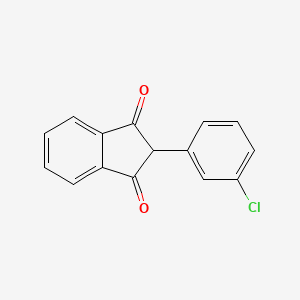
Pyrimidine, 2-(butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-(butylthio)- is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-(butylthio)- typically involves the introduction of a butylthio group to the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are increasingly being integrated into industrial processes to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-(butylthio)- can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 2-(butylthio)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Pyrimidine derivatives are explored for their potential as antiviral, anticancer, and anti-inflammatory agents
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pyrimidine, 2-(butylthio)- is largely dependent on its interaction with biological targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives have been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, the compound may interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Pyrimidine-2-thione: Similar structure but with a thione group instead of a butylthio group.
2-Aminopyrimidine: Contains an amino group at the 2-position.
2-Mercaptopyrimidine: Contains a mercapto group at the 2-position.
Uniqueness: Pyrimidine, 2-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its analogs .
Properties
CAS No. |
66348-66-1 |
|---|---|
Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-butylsulfanylpyrimidine |
InChI |
InChI=1S/C8H12N2S/c1-2-3-7-11-8-9-5-4-6-10-8/h4-6H,2-3,7H2,1H3 |
InChI Key |
ORHKBCVZKAQYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)



